molecular formula C20H16Cl2N4 B12214094 N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12214094
M. Wt: 383.3 g/mol
InChI Key: AMIPHTYPDSYTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a notable class of heterocyclic compounds recognized for its significant potential in therapeutic research, particularly in the field of oncology . This fused bicyclic core structure provides a rigid, planar framework that is highly amenable to chemical modifications, allowing for fine-tuned interactions with biological targets such as protein kinases . Pyrazolo[1,5-a]pyrimidines have been identified as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy by blocking aberrant signaling pathways that drive oncogenesis . These compounds can act as ATP-competitive inhibitors, disrupting the phosphorylation processes essential for cancer cell proliferation and survival . The specific substitution pattern on this compound—featuring a 3,4-dichlorophenyl group at the 7-amino position, a phenyl ring at the 3-position, and methyl groups at the 2- and 5-positions—is designed to optimize its binding affinity and selectivity. Structure-Activity Relationship (SAR) studies highlight that substitutions at these positions are crucial for modulating the compound's electronic properties, lipophilicity, and overall pharmacological profile . This makes it a valuable candidate for researchers investigating kinase inhibition, signal transduction pathways, and anticancer drug discovery. The compound is provided for research applications only, including in vitro biochemical assays, cell-based studies, and the development of novel targeted therapies. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C20H16Cl2N4

Molecular Weight

383.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H16Cl2N4/c1-12-10-18(24-15-8-9-16(21)17(22)11-15)26-20(23-12)19(13(2)25-26)14-6-4-3-5-7-14/h3-11,24H,1-2H3

InChI Key

AMIPHTYPDSYTKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=C(C=C3)Cl)Cl)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoesters with Aminopyrazoles

A widely reported approach involves reacting β-ketoesters (e.g., diethyl malonate derivatives) with 5-aminopyrazoles under basic conditions. For the target compound, the reaction sequence would proceed as follows:

  • Intermediate Preparation :

    • Step 1 : Synthesize 3-phenyl-5-aminopyrazole (e.g., via condensation of phenylhydrazine with malononitrile).

    • Step 2 : React with a β-ketoester (e.g., diethyl 2-methylmalonate) to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one core.

  • Regioselective Functionalization :

    • The 2-methyl and 5-methyl groups are introduced during the cyclocondensation step by using appropriately substituted β-ketoesters. For example, diethyl 2-methylmalonate yields the 5-methyl substituent, while 3-phenyl groups are introduced via the aminopyrazole precursor.

Example Reaction Conditions :

Reagent/StepSolventTemperatureYield (%)Reference
Cyclocondensation (β-ketoester + 5-aminopyrazole)DMF/EtOH60–80°C70–90
POCl₃-mediated chlorinationPOCl₃/DMF0–25°C50–75

Introduction of the 7-Amino Group

The 7-amino group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For the target compound, the 3,4-dichlorophenylamine substituent requires specific activation of the pyrimidine ring.

Chlorination and Subsequent Amination

  • Chlorination at Position 7 :

    • Reagent : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    • Mechanism : Converts the 7-hydroxy or 7-keto group to a reactive 7-chloro intermediate, enhancing electrophilicity for SNAr.

  • Amination with 3,4-Dichlorophenylamine :

    • Conditions :

      • Solvent: DMF or THF.

      • Base: K₂CO₃, Et₃N, or Cs₂CO₃.

      • Temperature: 60–100°C.

    • Example : Reacting 7-chloro-pyrazolo[1,5-a]pyrimidine with 3,4-dichlorophenylamine in DMF at 80°C yields the desired product.

Key Optimization Parameters :

ParameterImpact on Yield/Selectivity
Base choiceStrong bases (e.g., Cs₂CO₃) favor SNAr over side reactions.
Solvent polarityPolar aprotic solvents (DMF) enhance reactivity.
Reaction timeProlonged heating may cause decomposition.

Functionalization at Position 3

The 3-phenyl group is typically introduced during the cyclocondensation step or via Suzuki-Miyaura coupling.

Post-Synthetic Functionalization

For pre-formed pyrazolo[1,5-a]pyrimidines lacking the 3-phenyl group, Suzuki coupling can be employed:

  • Bromination at Position 3 :

    • Reagent : NBS (N-bromosuccinimide) or Br₂.

  • Cross-Coupling :

    • Catalyst : Pd(PPh₃)₄.

    • Reagent : Phenylboronic acid.

Example Data :

StepReagents/ConditionsYield (%)
Bromination (C3)NBS, CCl₄, 25°C85–90
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C70–75

Final Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient) isolates the product from byproducts.

  • Recrystallization : Ethanol or methanol improves purity.

Spectroscopic Data

NMR and MS Data for Analogous Compounds :

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine2.32 (s, CH₃), 7.35–7.50 (m, Ar-H)13.1 (CH₃), 104.0 (C7)[M+H]⁺: 302
7-Chloro derivative7.73 (d, J=8.4 Hz, Ar-H)155.9 (C=O), 151.0 (N–C)[M+Cl]⁻: 302 + 35.5

Challenges and Solutions

Regioselectivity and Side Reactions

  • Issue : Competing substitution at positions 5 or 3 due to steric hindrance.

  • Solution : Use bulky bases (e.g., Cs₂CO₃) to direct substitution to position 7.

Stability of Intermediates

  • Issue : 7-Chloro intermediates may decompose under harsh conditions.

  • Solution : Store under inert atmospheres (N₂/Ar) and use fresh reagents.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
CyclocondensationDirect introduction of methyl groupsLimited flexibility for post-functionalization70–90
Suzuki CouplingHigh regioselectivity for C3Requires pre-bromination step70–75
SNAr with POCl₃Efficient 7-chlorinationPotential over-chlorination50–75

Chemical Reactions Analysis

Substitution Reactions

Key Features :

  • Electron-Withdrawing Groups : The dichlorophenyl substituent (3,4-dichlorophenyl) enhances susceptibility to nucleophilic aromatic substitution due to electron withdrawal.

  • Nucleophilic Attack : Chlorine atoms at positions 3 and 4 of the phenyl ring can act as leaving groups, enabling reactions with nucleophiles like amines, hydroxide ions, or thiolates.

Mechanism :

  • Reaction Conditions : Reagents such as sodium hydroxide (aqueous or alcoholic) or amines (e.g., aniline) under reflux conditions facilitate substitution.

  • Products : Replacement of chlorine atoms with nucleophilic groups (e.g., -NH2, -OH) yields substituted derivatives.

Example Reaction :

N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine+NH3N-(3,4-diaminophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine+HCl\text{this compound} + \text{NH}_3 \rightarrow \text{N-(3,4-diaminophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine} + \text{HCl}

Reduction Reactions

Target : The pyrimidine ring and aromatic substituents.

  • Catalytic Hydrogenation : Reduction of double bonds in the pyrazolo[1,5-a]pyrimidine core using catalysts like Pd/C under hydrogen gas.

  • Electrophilic Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce carbonyl or nitro groups if present.

Example :

Pyrazolo[1,5-a]pyrimidine core+H2/Pd/CReduced pyrazolo[1,5-a]pyrimidine\text{Pyrazolo[1,5-a]pyrimidine core} + \text{H}_2/\text{Pd/C} \rightarrow \text{Reduced pyrazolo[1,5-a]pyrimidine}

Oxidation

Target : Methyl groups or aromatic rings.

  • Potassium Permanganate (KMnO₄) : Oxidizes methyl groups to carboxylic acids under acidic conditions.

  • Hydrogen Peroxide (H₂O₂) : Mild oxidation of sensitive functional groups (e.g., amines).

Example :

2,5-dimethyl substituents+KMnO4/H+2,5-dicarboxylic acid derivatives\text{2,5-dimethyl substituents} + \text{KMnO}_4/\text{H}^+ \rightarrow \text{2,5-dicarboxylic acid derivatives}

Amination and Derivatization of the Amino Group

The amino group at position 7 is reactive:

  • Acetylation : Reaction with acetyl chloride (CH₃COCl) forms amide derivatives.

  • Sulfonation : Reaction with H₂SO₄ introduces sulfonamide groups.

Example :

7-amino group+CH3COClN-acetyl derivative\text{7-amino group} + \text{CH}_3\text{COCl} \rightarrow \text{N-acetyl derivative}

Research Findings and Structural Insights

  • Regioselectivity : Microwave irradiation favors specific isomers during synthesis, as observed in analogous pyrazolo[1,5-a]pyrimidines .

  • Spectroscopic Analysis : NMR and X-ray diffraction confirm structural assignments, critical for verifying reaction outcomes .

  • Biological Implications : Substituents like dichlorophenyl groups may modulate enzyme-binding affinity or antiviral activity, as seen in similar compounds.

Comparison with Analogous Compounds

CompoundKey Reaction ChemistryApplications
N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)...Oxidation, substitution, CDK2 inhibitionAntiviral, anticancer
N-(3-methoxyphenyl)-2,5-dimethyl-3-phenyl...Multi-step synthesis, nucleophilic substitutionAntiviral, anticancer
Current CompoundSubstitution, oxidation, aminationAntiviral, enzyme inhibition

Scientific Research Applications

Antiviral Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have shown promise in antiviral therapy. A patent application highlights its utility in treating viral infections, suggesting that compounds within this class can inhibit viral replication mechanisms effectively .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a recent study evaluated various derivatives for their cytotoxic effects against different cancer cell lines. The findings revealed that certain compounds exhibited significant antiproliferative activity, indicating potential for development as anticancer agents .

Anticonvulsant Activity

The anticonvulsant properties of pyrazolo[1,5-a]pyrimidines have also been investigated. A study demonstrated that specific derivatives showed effectiveness in reducing seizure activity in animal models. For example, while some derivatives displayed weak protective effects against induced seizures, others were found to be more potent with median effective doses comparable to established antiepileptic drugs .

Optical Applications

Recent research has identified pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications due to their fluorescence properties. These compounds can be utilized in the development of fluorescent probes or sensors due to their ability to emit light upon excitation .

Anti-inflammatory Potential

Another area of application for this compound is its anti-inflammatory properties. Studies have shown that certain derivatives can inhibit inflammatory pathways and reduce markers of inflammation in vitro and in vivo .

Summary Table of Applications

Application Description References
Antiviral ActivityInhibits viral replication; potential treatment for viral infections
Anticancer PropertiesSignificant antiproliferative effects against cancer cell lines
Anticonvulsant ActivityReduces seizure activity; effective in animal models
Optical ApplicationsUsed in fluorescent probes and sensors due to fluorescence properties
Anti-inflammatory PotentialInhibits inflammatory pathways; reduces inflammation markers

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. The compound’s effects on cellular pathways can lead to alterations in cell cycle progression and apoptosis induction .

Comparison with Similar Compounds

Variations in the N-7 Amine Substituent

The N-7 substituent significantly influences activity. Examples include:

Compound Name N-7 Substituent Key Modifications Biological Data (if available) Evidence ID
N-(Pyridin-2-ylmethyl)-3-(4-fluorophenyl)-5-substituted derivatives (32–35) Pyridin-2-ylmethyl Fluorophenyl at C-3; varied C-5 substituents Anti-mycobacterial activity (MIC values in Table 2)
N-sec-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine sec-Butyl Smaller alkyl chain vs. aromatic substituent No direct data provided
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-...) Bis(2-methoxyethyl) Bulky, polar substituents CRF1 receptor antagonist activity

Key Insight : Aromatic N-7 substituents (e.g., 3,4-dichlorophenyl) may improve target affinity compared to alkyl groups due to π-π stacking or hydrophobic interactions .

Substituents on the Pyrazolo[1,5-a]pyrimidine Core

  • C-3 Position: Phenyl vs. Fluorophenyl: Compounds like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl) derivatives (32–35) show anti-mycobacterial activity, suggesting fluorinated aryl groups enhance potency .
  • C-5 Position :

    • Methyl (target compound) vs. aryl (e.g., 5-(4-isopropylphenyl) in compound 35). Bulky C-5 substituents may sterically hinder target binding .

Comparison with Trifluoromethyl-Substituted Analogs

Compounds like 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines () replace the N-7 amine with a trifluoromethyl group.

Dichlorophenyl Isosteres and Positional Isomers

  • SC8 (5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)...) : Features 2,3-dichlorophenyl at C-5 (vs. N-7 in the target). Positional isomerism likely impacts spatial orientation in binding pockets .
  • 3,5-Dichlorophenyl Derivatives : lists N-(3,5-dichlorophenyl) analogs, highlighting the importance of chloro-substitution patterns for activity .

Structure–Activity Relationship (SAR) Insights

N-7 Substituent :

  • Aromatic groups (e.g., 3,4-dichlorophenyl) enhance binding vs. alkyl chains (sec-butyl) .
  • Polar substituents (e.g., pyridinylmethyl) may improve solubility but reduce lipophilicity .

C-3 and C-5 Substituents :

  • Electron-withdrawing groups (Cl, F) at C-3 improve stability and target affinity .
  • Methyl groups at C-2/C-5 minimize steric hindrance, favoring compact binding .

Chlorine Position : 3,4-Dichloro substitution (target) vs. 2,3- or 3,5-dichloro () alters electronic and steric profiles, impacting potency .

Biological Activity

N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core. The presence of the dichlorophenyl group contributes to its lipophilicity and potential receptor interactions. The molecular formula is C18H17Cl2N4C_{18}H_{17}Cl_2N_4, with a molecular weight of approximately 368.26 g/mol.

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various mechanisms of action including:

  • Antimicrobial Activity : The compound has shown activity against gram-positive bacteria and mycobacterial strains. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
  • Anticancer Properties : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Activity Type Target Organism/Cell Line IC50 (µM) Reference
AntibacterialStaphylococcus aureus< 0.5
AntitubercularMycobacterium tuberculosis0.8
CytotoxicityHeLa cells (cancer)10
CytotoxicityL929 cells (normal)15
AntifungalCandida albicans20

Case Studies

  • Antibacterial Efficacy : In a study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives, it was found that compounds with similar structures exhibited submicromolar activity against MRSA and other resistant strains. The mechanism involved disruption of bacterial cell wall synthesis .
  • Cancer Research : A recent investigation into the anticancer properties revealed that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Q & A

Basic: What is the standard synthetic route for N-(3,4-dichlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like β-ketoesters or aminopyrazoles. For example, ethyl acetoacetate reacts with a substituted aminopyrazole under reflux conditions to form the pyrimidine ring. The 3,4-dichlorophenyl group is introduced via nucleophilic substitution or Suzuki coupling, followed by methylation at positions 2 and 5 using methyl iodide under basic conditions . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires controlled temperature (70–100°C) and catalysts like Pd(PPh₃)₄ for cross-coupling steps .

Advanced: How can computational methods improve the synthesis efficiency of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify rate-limiting steps. For example, reaction path searches using software like GRRM or Gaussian can optimize cyclization steps by evaluating activation energies. Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd/C for aryl couplings). Computational solubility modeling (COSMO-RS) aids in selecting purification solvents to minimize byproducts .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm substituent positions via characteristic shifts (e.g., pyrimidine C7-amine proton at δ 8.2–8.5 ppm; dichlorophenyl aromatic protons as doublets).
  • HRMS: Verify molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC-PDA: Purity >95% using a C18 column (acetonitrile/water gradient, retention time ~12 min) .

Advanced: How to resolve contradictory bioactivity data across cell lines?

Methodological Answer:
Contradictions may arise from cell-specific metabolism or off-target effects. Use orthogonal assays:

  • Kinase profiling panels (e.g., Eurofins) identify off-target kinase inhibition.
  • Metabolomic profiling (LC-MS) detects intracellular metabolite interference.
  • CRISPR knockouts of suspected targets (e.g., CDK9) validate mechanism. Dose-response curves (IC₅₀) in isogenic cell lines differentiate target-specific vs. bystander effects .

Basic: What in vitro assays evaluate its enzyme inhibition potential?

Methodological Answer:

  • Kinase inhibition: Use ADP-Glo™ assay for CDK9 inhibition (IC₅₀ typically <1 µM).
  • CYP450 interaction: Fluorescent-based assays (e.g., Vivid® CYP3A4) assess metabolic stability.
  • Cellular apoptosis: Caspase-3/7 Glo assays in HeLa or A549 cells at 48-hour exposure .

Advanced: How to design SAR studies comparing dichlorophenyl analogs?

Methodological Answer:

  • Structural analogs: Synthesize derivatives with varied halogenation (e.g., 2,4-dichloro vs. 3,5-dichloro).
  • 3D-QSAR modeling: CoMFA/CoMSIA maps electrostatic/hydrophobic fields to activity cliffs.
  • Free-energy perturbation (FEP): Predict binding affinity changes for substituent modifications (e.g., Cl → CF₃) using Schrödinger Suite .

Basic: What are key considerations for stability studies in solution?

Methodological Answer:

  • pH stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Light sensitivity: Store in amber vials; assess photodegradation under ICH Q1B guidelines.
  • Oxidative stability: Add antioxidants (e.g., BHT) to DMSO stock solutions .

Advanced: How to elucidate its pharmacokinetic profile in preclinical models?

Methodological Answer:

  • Plasma protein binding: Ultracentrifugation or equilibrium dialysis.
  • Brain penetration: Administer IV/PO to rodents; measure brain/plasma ratio via LC-MS/MS.
  • Metabolite ID: High-resolution tandem MS (Q-TOF) identifies phase I/II metabolites in microsomal incubates .

Basic: How does the dichlorophenyl group influence solubility and reactivity?

Methodological Answer:
The 3,4-dichlorophenyl moiety increases hydrophobicity (logP ~3.5), reducing aqueous solubility but enhancing membrane permeability. Chlorine’s electron-withdrawing effect activates the pyrimidine ring for nucleophilic substitution at C7. Comparative studies show dichloro analogs exhibit ~10-fold higher CDK9 inhibition vs. mono-chloro derivatives due to improved van der Waals interactions .

Advanced: What strategies mitigate toxicity in lead optimization?

Methodological Answer:

  • hERG inhibition assay: Patch-clamp electrophysiology to assess cardiac risk.
  • AMES test: Screen for mutagenicity with TA98/TA100 strains.
  • Mitochondrial toxicity: Seahorse XF Analyzer measures OCR/ECAR changes.
  • Prodrug design: Introduce phosphate esters at C7-amine to reduce off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.